molecular formula C15H13N3O B14501026 N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine CAS No. 64212-21-1

N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine

Cat. No.: B14501026
CAS No.: 64212-21-1
M. Wt: 251.28 g/mol
InChI Key: YCKOBTDYLIZRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine is a compound that features an imidazole ring and a naphthalene moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine typically involves the condensation of an imidazole derivative with a naphthalene derivative under specific reaction conditions. One common method involves the reaction of 2-naphthaldehyde with 1H-imidazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The imidazole and naphthalene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines. Substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The naphthalene moiety can intercalate with DNA, disrupting replication and transcription. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)phenol
  • 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate
  • 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide

Uniqueness

N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine is unique due to the presence of both imidazole and naphthalene moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Properties

CAS No.

64212-21-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-imidazol-1-yl-1-naphthalen-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C15H13N3O/c19-17-15(10-18-8-7-16-11-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,19H,10H2

InChI Key

YCKOBTDYLIZRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)CN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.